molecular formula C13H25BrN2O3 B13874541 tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate

tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate

Cat. No.: B13874541
M. Wt: 337.25 g/mol
InChI Key: ZNLRRMRQQRNHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate: is a chemical compound with the molecular formula C11H22BrNO3. It is known for its applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a bromoacetyl group, and a carbamate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .

Scientific Research Applications

Chemistry: tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to modify peptides and proteins. It can introduce specific functional groups into biomolecules, facilitating the study of their structure and function .

Medicine: Its unique chemical structure allows for the development of novel therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of intermediates for various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate involves its ability to undergo nucleophilic substitution reactions. The bromoacetyl group acts as an electrophile, reacting with nucleophiles to form new chemical bonds.

Comparison with Similar Compounds

    tert-butyl N-(2-bromoethyl)carbamate: This compound is similar in structure but lacks the additional tert-butylamino group.

    tert-butyl N-(2-oxoethyl)carbamate: This compound contains an oxoethyl group instead of a bromoacetyl group.

Uniqueness: tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate is unique due to the presence of both a bromoacetyl group and a tert-butylamino group. This combination of functional groups provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C13H25BrN2O3

Molecular Weight

337.25 g/mol

IUPAC Name

tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate

InChI

InChI=1S/C13H25BrN2O3/c1-12(2,3)16(10(17)9-14)8-7-15-11(18)19-13(4,5)6/h7-9H2,1-6H3,(H,15,18)

InChI Key

ZNLRRMRQQRNHAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CCNC(=O)OC(C)(C)C)C(=O)CBr

Origin of Product

United States

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